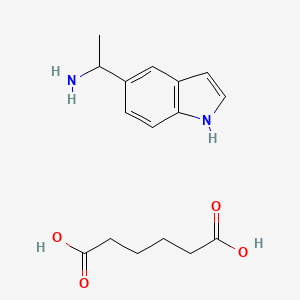

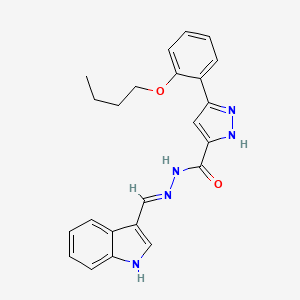

1-(1h-吲哚-5-基)乙胺己二酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .科学研究应用

受体激动剂特性

1-(1h-吲哚-5-基)乙胺己二酸酯及其衍生物因其作为受体激动剂的特性而被探索。一项研究发现,某些吲哚乙胺在 5-HT1D 受体上表现出激动剂活性,对 5-HT1D α 与 5-HT1D β 受体有不同的偏好 (Barf 等,1996)。

单胺氧化酶抑制剂

与 1-(1h-吲哚-5-基)乙胺己二酸酯结构相似的吲哚乙胺衍生物已被合成,并显示出对单胺氧化酶 (MAO),尤其是 MAO-A 的有效抑制作用 (García 等,1992)。

潜在的偏头痛治疗

衍生自 1-(1h-吲哚-5-基)乙胺己二酸酯的化合物 4991W93 被识别为 5HT(1B/1D) 受体的部分激动剂,并对 5HT(1F) 受体表现出显着的活性。它也是电诱导血浆外渗的极其有效的抑制剂,表明在偏头痛治疗中具有潜在的用途 (Jandu 等,2001)。

新化合物的合成

各种研究专注于使用吲哚乙胺作为中间体合成新化合物,展示了此类结构在开发新的药理活性剂方面的化学多样性 (Katritzky 等,2003)。

外排泵抑制剂

某些 1-(1H-吲哚-3-基)乙胺衍生物已显示出作为金黄色葡萄球菌 NorA 外排泵抑制剂的潜力,这对于对抗抗生素耐药性具有重要意义 (Héquet 等,2014)。

抗抑郁潜力

含有 1-(1h-吲哚-5-基)乙胺己二酸酯元素的衍生物因其作为抗抑郁剂的潜力而被研究,特别是针对血清素转运蛋白和 5-HT1A 受体 (Evrard 等,2005)。

抗菌活性

新颖的 2-(1H-吲哚-3-基)乙胺衍生物已被合成并评估其体外抗菌和抗真菌活性,表明在治疗感染中具有潜在的应用 (Kumbhare 等,2013)。

与过渡金属的配合物

衍生自 1-(1H-吲哚-3-基)乙胺的化合物 2-[1-(1H-吲哚-3-基)乙基亚氨基)甲基]萘-1-醇已被用于制备金属离子配合物,展示了此类化合物在配位化学中的用途 (Al-Daffaay,2022)。

作用机制

Target of Action

It is known that indole derivatives, which include 1-(1h-indol-5-yl)ethylamine adipate, bind with high affinity to multiple receptors . This suggests that 1-(1h-Indol-5-yl)ethylamine adipate may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(1h-Indol-5-yl)ethylamine adipate may interact with its targets in a way that leads to these effects.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and are involved in a wide range of biochemical pathways . Therefore, it is likely that 1-(1h-Indol-5-yl)ethylamine adipate affects multiple pathways and has downstream effects that contribute to its biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1-(1h-Indol-5-yl)ethylamine adipate has a range of molecular and cellular effects.

属性

IUPAC Name |

hexanedioic acid;1-(1H-indol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.C6H10O4/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWZBJRILRVPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)

![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)

![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)

![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)